molecular formula C11H11ClO3 B6588793 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314722-96-7

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6588793
CAS No.: 1314722-96-7
M. Wt: 226.65 g/mol
InChI Key: UQYODCDQTZAPBH-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as 2-chloro-4-methoxybenzyl chloride, followed by carboxylation. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(2-chloro-4-methoxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.

Uniqueness

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring imparts rigidity and strain to the molecule, influencing its reactivity and interactions with other molecules. Additionally, the substituted phenyl ring provides opportunities for further functionalization and derivatization.

Properties

CAS No.

1314722-96-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c1-15-7-2-3-8(9(12)6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

UQYODCDQTZAPBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CC2)C(=O)O)Cl

Purity

95

Origin of Product

United States

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